3-Piperidin-1-ylpropyl butanoate;hydrochloride
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Overview
Description
3-Piperidin-1-ylpropyl butanoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Piperidin-1-ylpropyl butanoate;hydrochloride typically involves the esterification of butanoic acid with 3-(piperidin-1-yl)propanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
3-Piperidin-1-ylpropyl butanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Piperidin-1-ylpropyl butanoate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various medical conditions, including neurological disorders.
Mechanism of Action
The mechanism of action of 3-Piperidin-1-ylpropyl butanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Piperidin-1-ylpropyl butanoate;hydrochloride can be compared with other similar compounds, such as:
3-Piperidin-1-ylpropyl acetate;hydrochloride: This compound has a similar structure but with an acetate group instead of a butanoate group. It may exhibit different chemical and biological properties due to this structural difference.
3-Piperidin-1-ylpropyl propanoate;hydrochloride: Another similar compound with a propanoate group, which may also have distinct properties compared to the butanoate derivative.
Properties
CAS No. |
62101-72-8 |
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Molecular Formula |
C12H24ClNO2 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
3-piperidin-1-ylpropyl butanoate;hydrochloride |
InChI |
InChI=1S/C12H23NO2.ClH/c1-2-7-12(14)15-11-6-10-13-8-4-3-5-9-13;/h2-11H2,1H3;1H |
InChI Key |
KSTXUNUEWFNHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCN1CCCCC1.Cl |
Origin of Product |
United States |
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